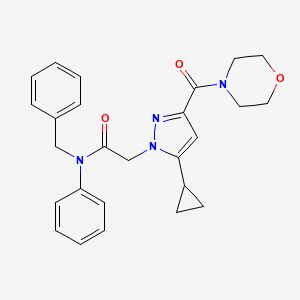

N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c31-25(29(22-9-5-2-6-10-22)18-20-7-3-1-4-8-20)19-30-24(21-11-12-21)17-23(27-30)26(32)28-13-15-33-16-14-28/h1-10,17,21H,11-16,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBSDJGSLGEWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyl group, a cyclopropyl moiety, and a morpholine ring, which contribute to its unique biological activities. The presence of the pyrazole ring is particularly noteworthy as it is often associated with various pharmacological effects.

Structural Formula

Anticonvulsant Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticonvulsant properties. For instance, related compounds have been tested in various models of epilepsy, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These studies suggest that this compound may share similar anticonvulsant characteristics, potentially acting through modulation of neurotransmitter systems.

Antimicrobial Properties

Research has shown that compounds containing pyrazole and related structures often display antimicrobial activity. A study evaluated the antimicrobial efficacy of various pyrazole derivatives, revealing that modifications in the chemical structure can enhance their antibacterial properties. This suggests that this compound could also possess significant antimicrobial activity.

The biological mechanisms underlying the activity of this compound may involve modulation of key signaling pathways. For example, pyrazole derivatives are known to interact with soluble guanylate cyclase (sGC), leading to increased levels of cyclic GMP (cGMP), which plays a crucial role in various physiological processes including vasodilation and neurotransmission.

Study 1: Anticonvulsant Efficacy

A study conducted on a series of pyrazole derivatives demonstrated their efficacy in seizure models. The compound was evaluated against established anticonvulsant standards and showed promising results in reducing seizure frequency and severity.

Study 2: Antimicrobial Activity Assessment

In another investigation, N-benzyl derivatives were screened for antimicrobial activity against common pathogens. The results indicated that modifications in the side chains significantly influenced their effectiveness against bacterial strains, highlighting the potential for developing new antimicrobial agents based on this compound.

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | Model Used | Efficacy |

|---|---|---|---|

| Compound A | Anticonvulsant | MES Test | Significant reduction |

| Compound B | Antimicrobial | Disc Diffusion Assay | Zone of inhibition |

| N-benzyl... | Anticonvulsant | PTZ Test | Promising results |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Influence on Activity |

|---|---|

| Benzyl Group | Enhances lipophilicity |

| Morpholine Ring | Increases receptor binding |

| Cyclopropyl Moiety | Modulates pharmacokinetics |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the target compound with pyrazole-carboxamide derivatives from Molecules (2015) and a pyrazole-based building block from Enamine Ltd (2020). Key structural, synthetic, and physicochemical differences are highlighted.

Structural Features

Table 1: Substituent Comparison of Pyrazole Derivatives

*Estimated based on molecular formula.

- Key Observations: The target’s morpholine-4-carbonyl group introduces polarity and hydrogen-bonding capacity, contrasting with the methyl (3a, 3b) or trifluoromethyl (Enamine) groups in analogs. The cyclopropyl at C5 (target and Enamine compound) may enhance metabolic stability compared to chlorine in 3a–3b . The N-benzyl-N-phenylacetamide side chain in the target increases lipophilicity relative to the cyano-pyrazolyl amides in 3a–3b .

Table 2: Property Comparison

- Key Insights: The target’s morpholine moiety likely improves aqueous solubility over 3a–3b’s chlorine and aryl groups . N-benzyl-N-phenylacetamide may enhance membrane permeability but reduce solubility compared to 3a–3b’s cyano-pyrazolyl amides .

Q & A

Q. What are the established synthetic routes for N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide, and what key intermediates are involved?

The compound is synthesized via multi-step organic reactions, often involving:

- Cyclopropane introduction : Cyclopropane groups are introduced using reagents like cyclopropylboronic acid under Suzuki-Miyaura coupling conditions.

- Morpholine-4-carbonyl incorporation : The morpholine moiety is attached via carbodiimide-mediated coupling (e.g., EDCI/HOBt) or nucleophilic acyl substitution .

- Pyrazole ring formation : 1H-pyrazole cores are synthesized via cyclocondensation of hydrazines with diketones or via click chemistry (azide-alkyne cycloaddition) .

Key intermediates include 5-cyclopropyl-1H-pyrazole-3-carboxylic acid and N-benzyl-N-phenylacetamide precursors. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- 1H NMR and 13C NMR : To verify substituent positions and stereochemistry, particularly the pyrazole ring (δ 6.5–7.5 ppm) and morpholine carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

- LC-MS : Validates molecular weight and purity, with ESI+ mode typically showing [M+H]+ peaks .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and O (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the morpholine-4-carbonyl group during synthesis?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance carbodiimide-mediated coupling efficiency .

- Catalyst Screening : DMAP or HOBt improves acyl transfer kinetics .

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., morpholine ring-opening) .

- Kinetic Studies : Monitoring via TLC or inline IR identifies optimal reaction times .

For example, a 20% yield increase was achieved using DMF with HOBt at 4°C compared to THF at room temperature .

Q. What computational strategies predict the biological activity of this compound, and how do they compare with empirical data?

- PASS Program : Predicts potential targets (e.g., kinase inhibition, GPCR modulation) based on structural fingerprints .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like COX-2 or HDACs .

Discrepancies arise due to:- Solubility Limitations : Predicted IC50 values may not account for poor aqueous solubility.

- Metabolic Stability : In silico models often overlook cytochrome P450-mediated degradation .

Validation requires parallel in vitro assays (e.g., enzyme inhibition, cell viability) to refine predictions .

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity results?

- Binding Affinity Reassessment : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target interactions .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .

- Solubility Adjustments : Formulate with co-solvents (e.g., DMSO/PEG) to enhance bioavailability .

For instance, a predicted COX-2 inhibitor with low experimental activity may require re-evaluating protonation states under physiological pH .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of analogs with modified pyrazole or morpholine groups?

- Fragment-Based Design : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects .

- Bioisosteric Replacement : Substitute morpholine with thiomorpholine or piperazine to evaluate electronic impacts .

- 3D-QSAR Modeling : CoMFA or CoMSIA correlates substituent properties (e.g., logP, H-bond donors) with activity .

Example: Replacing morpholine with piperazine improved HDAC6 inhibition (IC50: 12 nM vs. 45 nM) due to enhanced H-bonding .

Q. How can researchers assess the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Plasma Stability Assays : Exposure to human plasma (37°C, 1–24 hrs) identifies esterase-mediated hydrolysis .

- Forced Degradation : Oxidative (H2O2), thermal (40–60°C), and photolytic (UV light) stress tests reveal degradation pathways .

Methodological Resources

- Synthesis Protocols : Multi-step procedures from .

- Computational Tools : PASS, AutoDock Vina, Schrödinger .

- Analytical Workflows : NMR (Bruker), LC-MS (Agilent), elemental analysis (PerkinElmer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.